5-Bromo-1-(bromomethyl)isoquinoline
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Overview
Description
5-Bromo-1-(bromomethyl)isoquinoline is a chemical compound with the molecular formula C10H7Br2N. It is a derivative of isoquinoline, featuring bromine atoms at the 5 and 1 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine in the presence of a strong acid, such as hydrobromic acid, to introduce bromine atoms at the desired positions . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-(bromomethyl)isoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed:
- Substitution reactions yield various isoquinoline derivatives with different functional groups.
- Coupling reactions produce biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
5-Bromo-1-(bromomethyl)isoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study the biological activity of isoquinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(bromomethyl)isoquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
5-Bromoisoquinoline: Lacks the bromomethyl group but shares the bromine substitution at the 5 position.
1-Bromoisoquinoline: Similar structure but with bromine only at the 1 position.
5-Bromo-1-methylisoquinoline: Similar but with a methyl group instead of a bromomethyl group.
Uniqueness: 5-Bromo-1-(bromomethyl)isoquinoline is unique due to the presence of both bromine atoms and the bromomethyl group, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical and biological applications .
Properties
Molecular Formula |
C10H7Br2N |
---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
5-bromo-1-(bromomethyl)isoquinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-5H,6H2 |
InChI Key |
BAXKIRYZIJMOHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2CBr)C(=C1)Br |
Origin of Product |
United States |
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